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Efficacy Outcomes from Phase III Trials

Trial &
Design

Primary Endpoint &
Result

Key Secondary Endpoint &
Result

Long-Term
Control

| LINC 4 12-week randomized, double-blind, placebo-controlled period, followed by a 36-week open-label

period [1] | Proportion with mUFC ≤ ULN at Week 12: • Osilodrostat: 77% (37/48) • Placebo: 8% (2/25)

• Odds Ratio: 43.4 (95% CI: 7.1, 343.2) • P-value: < 0.0001 [1] | Proportion with mUFC ≤ ULN at Week

36 (all patients on osilodrostat): 81% (95% CI: 69.9, 89.1) [1] | Extension study: Normalized mUFC was

maintained in 72.4% of patients at the end of the trial (median treatment duration: 87.1 weeks) [2]. | | LINC

3 24-week open-label period, followed by an 8-week randomized, double-blind withdrawal period [3] |

Proportion maintaining mUFC ≤ ULN at Week 34 (end of withdrawal period): • Osilodrostat: 86%

(31/36) • Placebo: 29% (6/21) • Odds Ratio: 13.7 (95% CI: 3.7, 53.4) • P-value: < 0.001 [3] | Proportion

with mUFC ≤ ULN at Week 48 (end of open-label period): 66% (90/137) [3] | Not applicable to the core

study. |

Detailed Experimental Protocols

The data in the table above comes from rigorously designed clinical trials. Here is a detailed look at their

methodologies.
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LINC 4 Trial Protocol [1]

Objective: To evaluate the safety and efficacy of osilodrostat compared to placebo in patients with
Cushing's disease.

Study Design: A Phase III, multicenter trial comprising an initial 12-week randomized, double-
blind, placebo-controlled period (osilodrostat:placebo, 2:1 ratio), followed by a 36-week open-

label treatment period.
Participants: Adults (aged 18-75 years) with confirmed Cushing's disease and mean urinary free

cortisol (mUFC) excretion ≥1.3 times the upper limit of normal (ULN).
Intervention:

Dosage: Osilodrostat was initiated at 2 mg twice daily (BID). An independent endocrinologist
could titrate the dose every ~3 weeks based on mUFC levels and tolerability, following a

sequence of 2→5→10→20 mg BID.
Placebo: Patients in the placebo group received a dummy titration schedule to maintain

blinding.
Primary Endpoint: The proportion of randomized patients achieving mUFC ≤ ULN at week 12.

LINC 3 Trial Protocol [3]

Objective: To assess the efficacy and safety of osilodrostat, including a double-blind, randomized

withdrawal period.
Study Design: A prospective, multicenter, open-label study with a double-blind randomized
withdrawal phase after a 24-week, open-label, single-arm treatment period.
Participants: Adults with confirmed persistent/recurrent or de novo Cushing's disease.

Intervention:
Open-label Period (Weeks 1-24): All patients received osilodrostat, with the dose titrated to

effective and tolerable levels.
Randomized Withdrawal Period (Weeks 25-34): Patients with mUFC ≤ ULN at week 24 were

randomized to either continue osilodrostat or switch to placebo for 8 weeks.
Primary Endpoint: The proportion of patients maintaining a complete response (mUFC ≤ ULN) at

week 34 (end of the randomized withdrawal period).

Mechanism of Action and Workflow

Osilodrostat's efficacy stems from its targeted action on cortisol synthesis. The following diagram illustrates

its mechanism and the logical flow of the clinical trials.
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Key Safety Findings and Comparisons

While highly effective, osilodrostat's safety profile is important for a complete comparison.

Common Adverse Events: In the LINC 4 trial, the most common adverse events during the placebo-

controlled period with osilodrostat versus placebo were decreased appetite (37.5% vs. 16.0%),
arthralgia (35.4% vs. 8.0%), and nausea (31.3% vs. 12.0%) [1].

Adrenal Insufficiency: Due to its potent mechanism, osilodrostat is associated with a risk of
adrenal insufficiency (AI), which requires careful dose monitoring and management. In some cases,

adrenal suppression can be prolonged even after discontinuation [4] [5].
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Other Considerations: Like other steroidogenesis inhibitors, osilodrostat may lead to hypokalemia
and accumulation of hormone precursors, which can sometimes cause hypertension or QTc
prolongation [6] [7].

Indirect Comparison with Metyrapone: A 2025 matching-adjusted indirect comparison suggested
that osilodrostat provides significantly increased odds of complete response (mUFC ≤ ULN)

compared to metyrapone at Weeks 12, 24, and 36 [8].

Conclusion for Professionals

The placebo-controlled data from the LINC 3 and LINC 4 trials robustly demonstrate that osilodrostat is a

highly effective treatment for normalizing cortisol levels in Cushing's disease. Its efficacy is significantly

superior to placebo, with a rapid onset of action and sustained long-term control.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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controlled-trial-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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